molecular formula C9H5BrClF3O B1273097 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone CAS No. 630404-09-0

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone

Cat. No. B1273097
M. Wt: 301.49 g/mol
InChI Key: MBXJRMPJQITKRE-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is a brominated ketone with a chloro-trifluoromethyl phenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their chemical behavior, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of brominated aromatic ketones can be achieved through various methods, including halogen exchange reactions and direct bromination. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen exchange reaction, yielding higher yields and demonstrating the compound's effectiveness as a chemical protective group . Similarly, 2-Bromo-1-(4-hydroxyphenyl)ethanone was synthesized from its phenol precursor using Br2, indicating that direct bromination is a viable method for introducing the bromo group into the aromatic ketone structure . These methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated aromatic ketones can be investigated both experimentally and theoretically. For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using various computational methods, and the results were in agreement with experimental data . This suggests that similar computational methods could be used to analyze the molecular structure of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo a variety of chemical reactions. The derivatization of carboxylic acids using a brominated reagent, such as 4'-bromophenacyl triflate, demonstrates the reactivity of such compounds in forming ester derivatives . This reactivity could be relevant to the compound , as it may also be used as a derivatizing agent in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be quite diverse. For example, the compound 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was found to be an effective protective group and did not exhibit photolytic phenomena in different solvents . The improvement of synthetic technology for 2-Bromo-1-(4-hydroxyphenyl)ethanone resulted in a significant yield and purity, indicating that optimization of reaction conditions can greatly affect the physical properties of the final product . These findings could inform the optimization of synthesis and handling conditions for 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Novel Compounds

    A study by Liszkiewicz et al. (2006) demonstrated a synthesis method for 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, using a basic-activated cyclization reaction with substituted benzaldehydes, including 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This method is significant for the preparation of compounds with potential anxiolytic activity (Liszkiewicz et al., 2006).

  • Electrophilic Bromination

    Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, demonstrating the efficiency of ionic liquids as bromine sources for bromination reactions. This study provides insights into the synthesis of α-bromo-alkylaryl ketones, potentially including 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (Ying, 2011).

  • Advanced Organic Synthesis

    Research by Rasool et al. (2021) focused on synthesizing new chalcones involving 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This synthesis included DNA binding studies, urease inhibition, antioxidant potential, and molecular docking, demonstrating the compound's applicability in various biochemical processes (Rasool et al., 2021).

Pharmacological Research

  • Synthesis of Pharmacologically Active Compounds: Zhukovskaya et al. (2018) synthesized a series of compounds using 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone, which were tested for various biological activities including analgesic and antiplatelet activities. This research highlights the compound's role in the development of new therapeutic agents (Zhukovskaya et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 and GHS05 pictograms . The signal word for this compound is "Danger" . Hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXJRMPJQITKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381958
Record name 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone

CAS RN

630404-09-0
Record name 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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